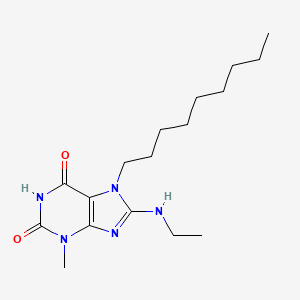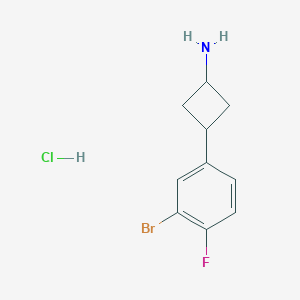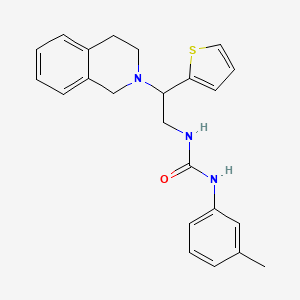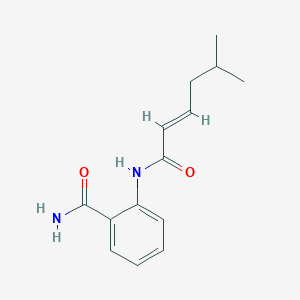
2-(5-Methylhex-2-enoylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(5-Methylhex-2-enoylamino)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied for their potential use in medicinal chemistry, including their anti-inflammatory, anticancer, antibacterial, and antifungal properties . These compounds are characterized by the presence of a benzamide moiety, which is a benzene ring attached to an amide group. The specific structure of "this compound" is not directly reported in the provided papers, but the papers do discuss various benzamide derivatives and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds.
Synthesis Analysis
The synthesis of benzamide derivatives can involve various strategies, including enzymatic resolution, transformations of precursor compounds, and reactions under microwave irradiation . For instance, enzymatic resolution using lipase-assisted acylation has been employed to prepare optically active aminoalcohol congeners with high enantiomeric excess . Another approach involves the transformation of hippuric acid into different intermediates, which are then further processed to yield the desired benzamide derivatives . Additionally, the use of Keggin-type heteropolyacids as catalysts under microwave irradiation has been reported to facilitate high-yielding reactions for the synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives . These methods highlight the versatility and efficiency of synthetic routes available for benzamide derivatives.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. The papers describe the synthesis of compounds with various substituents on the benzamide core, which can significantly influence the properties of the molecules . For example, the introduction of a 5-methyl/phenyl-1,3,4-oxadiazol-2-yl group has been shown to yield compounds with potential anti-inflammatory and anticancer activities . The presence of intramolecular hydrogen bonds and aromatic π-π interactions can also affect the stability and reactivity of these compounds . Understanding the molecular structure is essential for the rational design of benzamide derivatives with desired biological activities.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions to introduce different functional groups or to form heterocyclic systems . These reactions include cycloadditions, hydrolysis, and reactions with hydrazines or electrophilic reagents . For instance, the reaction of benzoyl isothiocyanate with malononitrile followed by subsequent reactions can lead to the formation of benzamide-based 5-aminopyrazoles with significant antiviral activities . The versatility in chemical reactions allows for the generation of a wide array of benzamide derivatives with diverse biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure and the substituents present on the benzene ring. These properties include solubility, melting point, and stability, which are important for the practical application of these compounds in biological systems. The papers discuss the characterization of synthesized compounds using techniques such as NMR, IR spectroscopy, and X-ray analysis, which provide detailed information about the molecular structure and help predict the physical and chemical properties . Additionally, the biological activities of these compounds, such as their antibacterial, antifungal, and antioxidant activities, are also indicative of their chemical properties and their interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
Supramolecular Chemistry Applications
Benzene-1,3,5-tricarboxamides (BTAs), a related class of compounds, have seen increasing importance across several scientific disciplines due to their simple structure and detailed understanding of their supramolecular self-assembly behavior. These compounds are utilized in nanotechnology, polymer processing, and biomedical applications, demonstrating the versatility of benzamide derivatives in scientific research (Cantekin, de Greef, & Palmans, 2012).
Pharmacological Characterization
Substituted benzamide analogs, such as eticlopride, have been extensively researched for their high affinity and selectivity for dopamine D2-like receptors. While not directly applied clinically, these studies provide a foundation for understanding central dopamine receptor function and the role of D2-like receptors in behavior, potentially indicating areas of pharmacological research relevant to 2-(5-Methylhex-2-enoylamino)benzamide (Martelle & Nader, 2008).
Neurotoxicology
Research into the toxic neuropathies induced by chemical compounds, such as hexanedione and acrylamide, offers insights into the mechanisms of neurotoxicity and the effects of chemical exposure on the nervous system. These studies emphasize the importance of understanding the chemical nature of compounds and their biological interactions, which could be relevant to studying this compound (LoPachin & Gavin, 2015).
Serotonergic Hallucinogens
The pharmacology and toxicology of N-benzylphenethylamine ("NBOMe") hallucinogens, which are potent serotonin 5-HT2A receptor agonists, provide a model for studying the effects of compounds on serotonin receptors and their potential hallucinogenic properties. This research avenue could be relevant if this compound exhibits similar biological activity (Halberstadt, 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[[(E)-5-methylhex-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(2)6-5-9-13(17)16-12-8-4-3-7-11(12)14(15)18/h3-5,7-10H,6H2,1-2H3,(H2,15,18)(H,16,17)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRDKPKMEXJAMI-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=CC(=O)NC1=CC=CC=C1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C=C/C(=O)NC1=CC=CC=C1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


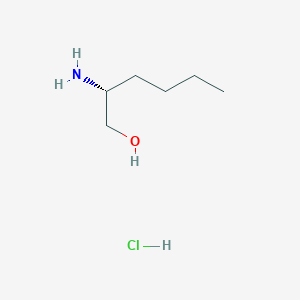

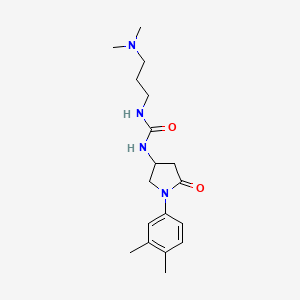

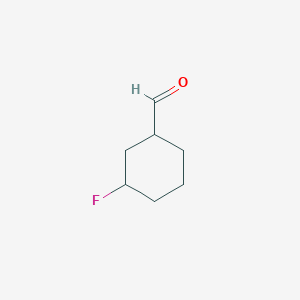
![2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2531093.png)
![5-Benzyl-8-(2-chlorophenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2531094.png)
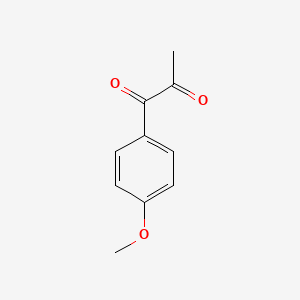
![(5-bromofuran-2-yl)(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2531096.png)
